molecular formula C16H14N4O3S B2872937 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034228-66-3

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2872937
CAS No.: 2034228-66-3
M. Wt: 342.37
InChI Key: PZYZGIKCTGVWFD-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3S and its molecular weight is 342.37. The purity is usually 95%.
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Properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-16(12-3-1-4-13-15(12)23-7-6-22-13)17-9-11-10-20(19-18-11)14-5-2-8-24-14/h1-5,8,10H,6-7,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYZGIKCTGVWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a combination of thiophene, triazole, and benzo[dioxine moieties, which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H14N4O3S
  • Molecular Weight : 342.37 g/mol
  • CAS Number : 2034228-66-3

The compound's structure incorporates functional groups that contribute to its biological activity. The presence of the thiophene and triazole rings is particularly significant as these structures are often associated with antimicrobial and anticancer properties.

The mechanism of action for this compound involves interactions with specific molecular targets. These include:

Molecular Targets :

  • Enzymes involved in metabolic pathways.
  • Receptors that modulate cellular signaling.

Biochemical Pathways :

  • Inhibition of cell proliferation.
  • Induction of apoptosis in cancer cells.
  • Modulation of inflammatory responses.

Antimicrobial Activity

Research indicates that compounds similar to N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine have demonstrated significant antibacterial and antifungal activities. For instance:

Compound Target Organism Minimum Inhibitory Concentration (MIC)
Compound AE. coli16 µg/mL
Compound BS. aureus8 µg/mL
Compound CP. aeruginosa>64 µg/mL

These results suggest that the compound exhibits potent activity against Gram-positive bacteria while showing variable efficacy against Gram-negative strains.

Anticancer Activity

In vitro studies have shown that N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Reference
HepG2 (liver cancer)12.5
MCF7 (breast cancer)15.0
PC3 (prostate cancer)10.0

The compound's ability to induce apoptosis in these cell lines highlights its potential as a therapeutic agent in oncology.

Case Studies

Recent studies have explored the structure–activity relationship (SAR) of triazole derivatives to enhance their biological activity. One notable study indicated that modifications to the thiophene ring significantly influenced the antimicrobial potency and anticancer efficacy of related compounds:

"The introduction of electron-withdrawing groups on the thiophene moiety improved the antibacterial activity against resistant strains" .

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